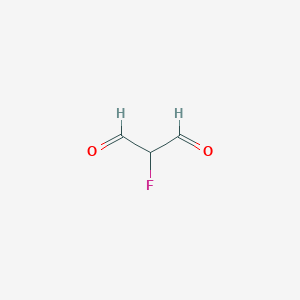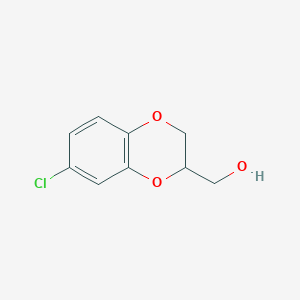
(7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound that belongs to the class of benzodioxins It is characterized by the presence of a chloro substituent at the 7th position and a methanol group attached to the 2nd position of the dihydro-1,4-benzodioxin ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the dihydro-1,4-benzodioxin ring.
Methanol Addition: The methanol group is introduced via a nucleophilic substitution reaction, where a suitable methanol derivative reacts with the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of dihydro-1,4-benzodioxin-2-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro-1,4-benzodioxin-2-yl)methanol.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
(7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets. The chloro and methanol groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
- (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)(4-ethylphenyl)methanol
- (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanol
Comparison:
- Uniqueness: (7-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the position of the methanol group, which influences its chemical reactivity and potential applications.
- Chemical Properties: The presence of different substituents at the 6th position in similar compounds can lead to variations in their physical and chemical properties, such as melting point, boiling point, and solubility.
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
(6-chloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2 |
InChIキー |
UAPKPWQRKCZUEU-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(O1)C=CC(=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


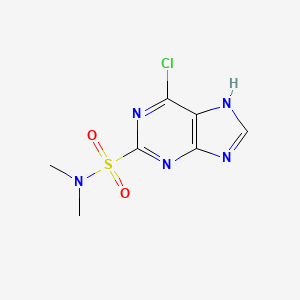
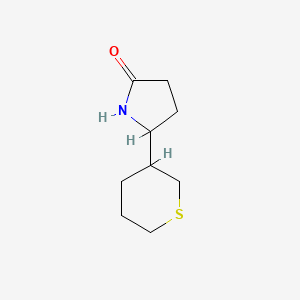
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)

![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)

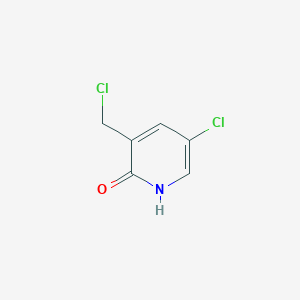

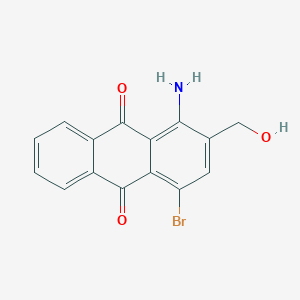
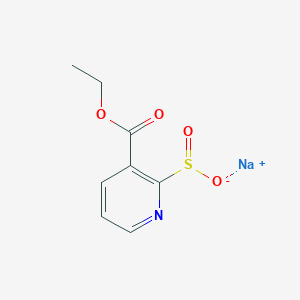
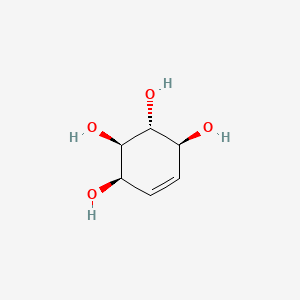
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
